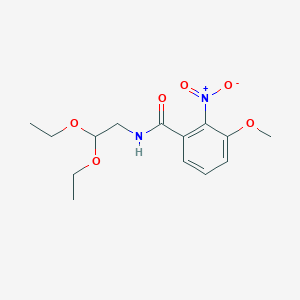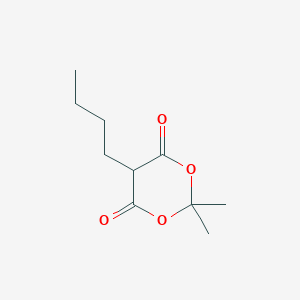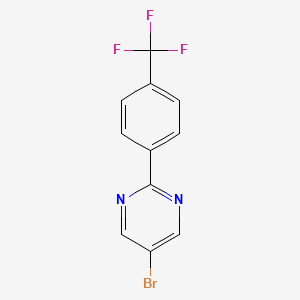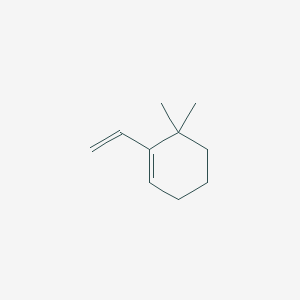![molecular formula C26H38N2O5 B8632567 (2S,3aS,7aS)-1-[(2S)-2-[[(1S)-1-(Ethoxycarbonyl)butyl]amino]-1-oxopropyl]octahydro-1H-indole-2-carboxylic Acid Benzyl Ester](/img/structure/B8632567.png)
(2S,3aS,7aS)-1-[(2S)-2-[[(1S)-1-(Ethoxycarbonyl)butyl]amino]-1-oxopropyl]octahydro-1H-indole-2-carboxylic Acid Benzyl Ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzyl (2S,3aS,7aS)-1-{(2S)-2-[(1S)-1-(ethoxycarbonyl)butylamino]-propionyl}octahydro-1H-indole-2-carboxylate is a complex organic compound with a unique structure that includes an indole ring, a benzyl group, and various functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3aS,7aS)-1-[(2S)-2-[[(1S)-1-(Ethoxycarbonyl)butyl]amino]-1-oxopropyl]octahydro-1H-indole-2-carboxylic Acid Benzyl Ester typically involves multiple steps:
Formation of the Indole Ring: The indole ring can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Benzyl Group: The benzyl group can be introduced via benzylation, where benzyl chloride reacts with the indole derivative in the presence of a base such as sodium hydride.
Attachment of the Ethoxycarbonyl Group: The ethoxycarbonyl group can be introduced through esterification, where ethanol reacts with a carboxylic acid derivative in the presence of an acid catalyst.
Formation of the Final Compound: The final compound is formed through a series of coupling reactions, where the intermediate products are combined under specific conditions to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, where the indole ring or the benzyl group is oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols or amines.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents for substitution reactions include halides and nucleophiles.
Major Products Formed
Oxidation: Oxidized derivatives of the indole ring or benzyl group.
Reduction: Alcohols or amines derived from the reduction of carbonyl groups.
Substitution: Substituted derivatives with various functional groups.
科学的研究の応用
Chemistry
Synthesis of Complex Molecules: The compound can be used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: It can serve as a catalyst or ligand in various catalytic reactions.
Biology
Biological Probes: The compound can be used as a probe to study biological processes and interactions.
Enzyme Inhibition: It may act as an inhibitor of specific enzymes, providing insights into enzyme function and regulation.
Medicine
Drug Development: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific biological pathways.
Therapeutic Agents: It may have therapeutic potential in treating various diseases due to its biological activity.
Industry
Material Science: The compound can be used in the development of new materials with specific properties.
Chemical Manufacturing: It can be employed in the production of various chemicals and intermediates.
作用機序
The mechanism of action of (2S,3aS,7aS)-1-[(2S)-2-[[(1S)-1-(Ethoxycarbonyl)butyl]amino]-1-oxopropyl]octahydro-1H-indole-2-carboxylic Acid Benzyl Ester involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
- Benzyl (2S,3aS,7aS)-1-{(2S)-2-[(1S)-1-(methoxycarbonyl)butylamino]-propionyl}octahydro-1H-indole-2-carboxylate
- Benzyl (2S,3aS,7aS)-1-{(2S)-2-[(1S)-1-(propoxycarbonyl)butylamino]-propionyl}octahydro-1H-indole-2-carboxylate
Uniqueness
The uniqueness of (2S,3aS,7aS)-1-[(2S)-2-[[(1S)-1-(Ethoxycarbonyl)butyl]amino]-1-oxopropyl]octahydro-1H-indole-2-carboxylic Acid Benzyl Ester lies in its specific functional groups and stereochemistry, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, binding affinity, and biological activity, making it valuable for specific applications in research and industry.
特性
分子式 |
C26H38N2O5 |
|---|---|
分子量 |
458.6 g/mol |
IUPAC名 |
benzyl (2S,3aS,7aS)-1-[(2S)-2-[[(2S)-1-ethoxy-1-oxopentan-2-yl]amino]propanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylate |
InChI |
InChI=1S/C26H38N2O5/c1-4-11-21(25(30)32-5-2)27-18(3)24(29)28-22-15-10-9-14-20(22)16-23(28)26(31)33-17-19-12-7-6-8-13-19/h6-8,12-13,18,20-23,27H,4-5,9-11,14-17H2,1-3H3/t18-,20-,21-,22-,23-/m0/s1 |
InChIキー |
ZNAYHAPFFQRGES-SVXFZJLFSA-N |
異性体SMILES |
CCC[C@@H](C(=O)OCC)N[C@@H](C)C(=O)N1[C@H]2CCCC[C@H]2C[C@H]1C(=O)OCC3=CC=CC=C3 |
正規SMILES |
CCCC(C(=O)OCC)NC(C)C(=O)N1C2CCCCC2CC1C(=O)OCC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(4-Amino-3-fluorophenyl)thieno[3,2-c]pyridin-4-amine](/img/structure/B8632484.png)


![Benzene, [(1-bromoethyl)sulfinyl]-](/img/structure/B8632508.png)


![2,3,4,6-Tetrahydro-1H-azepino[5,4,3-cd]indol-1-one](/img/structure/B8632526.png)







